molecular formula C21H29NO B14386529 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one CAS No. 88204-71-1

1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one

Cat. No.: B14386529
CAS No.: 88204-71-1
M. Wt: 311.5 g/mol
InChI Key: KUYVURAVICJGEM-UHFFFAOYSA-N
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Description

1-Benzyl-7-butyl-1-azaspiro[55]undec-7-en-9-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom The presence of both benzyl and butyl groups adds to its structural complexity and potential reactivity

Preparation Methods

The synthesis of 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride as the reagent.

    Addition of the Butyl Group: The butyl group is added via an alkylation reaction, typically using butyl bromide or butyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyl groups, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound.

Scientific Research Applications

1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter activity or inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-en-9-one can be compared with other spirocyclic compounds, such as:

    1-Benzyl-7-methyl-1-azaspiro[5.5]undec-7-en-9-one: Similar in structure but with a methyl group instead of a butyl group, leading to different reactivity and biological activity.

    1-Benzyl-7-ethyl-1-azaspiro[5.5]undec-7-en-9-one:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

88204-71-1

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-benzyl-11-butyl-1-azaspiro[5.5]undec-10-en-9-one

InChI

InChI=1S/C21H29NO/c1-2-3-11-19-16-20(23)12-14-21(19)13-7-8-15-22(21)17-18-9-5-4-6-10-18/h4-6,9-10,16H,2-3,7-8,11-15,17H2,1H3

InChI Key

KUYVURAVICJGEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)CCC12CCCCN2CC3=CC=CC=C3

Origin of Product

United States

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